molecular formula C19H16F3N3O2S B2688007 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 688335-60-6

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2688007
CAS No.: 688335-60-6
M. Wt: 407.41
InChI Key: PNGNDMZZNZZKSW-UHFFFAOYSA-N
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Description

The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (hereafter referred to as the "target compound") is a heterocyclic acetamide derivative characterized by:

  • A 1H-imidazole core substituted at the 1-position with a 3-methoxyphenyl group.
  • A thioether linkage connecting the imidazole to an acetamide backbone.
  • An N-(2-(trifluoromethyl)phenyl) substituent on the acetamide.

This structure combines electron-rich (methoxy) and electron-deficient (trifluoromethyl) aromatic systems, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c1-27-14-6-4-5-13(11-14)25-10-9-23-18(25)28-12-17(26)24-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGNDMZZNZZKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the methoxyphenyl and trifluoromethylphenyl groups. The final step often involves the formation of the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The imidazole ring is known for its ability to induce apoptosis in cancer cells by affecting mitochondrial function and activating caspases. Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation across various lines:

CompoundCell Line Tested% Inhibition
Example AT-47D Breast Cancer90.47%
Example BMDA-MB-468 Breast Cancer84.83%

Studies suggest that the compound may interact with specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been explored for its potential anti-inflammatory effects. Research has indicated that thioacetamide derivatives can inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases. The mechanism involves modulation of receptor functions, which may alter cellular signaling pathways related to inflammation .

Antimicrobial Properties

Compounds containing imidazole rings have shown promising antimicrobial activity. For instance, studies have demonstrated that similar thioether-linked compounds exhibit significant inhibition against various bacterial strains. The unique structure of this compound may enhance its efficacy against resistant strains .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide :

  • Anticancer Study : A study evaluated the compound's efficacy against a panel of cancer cell lines, revealing IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound effectively reduced levels of pro-inflammatory cytokines in activated macrophages, supporting its potential use in inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements are compared below with analogous molecules from the literature.

Table 1: Structural and Functional Comparison
Compound Name/ID Core Heterocycle Key Substituents Molecular Weight Reported Activities
Target Compound Imidazole 3-MeO-C6H4 (imidazole), 2-CF3-C6H4 (acetamide) 381.34 Not explicitly reported
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 296273-77-3) Benzimidazole H (benzimidazole), 3-CF3-C6H4 (acetamide) 351.35 Potential bioactivity (inferred from analogs)
W1: 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide Benzimidazole 3,5-diNO2-C6H3 (benzamide) ~480 (estimated) Antimicrobial, anticancer
9f: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]acetamide Benzimidazole 3-MeO-C6H4 (thiazole), triazole-phenoxymethyl 537.56 Not specified
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-MeO-C6H4 (acetamide), 6-CF3 (benzothiazole) ~396 (estimated) Not explicitly reported
Key Observations:

Benzimidazole derivatives (e.g., W1 ) demonstrate pronounced antimicrobial activity, likely due to enhanced π-π stacking with enzyme active sites.

Substituent Positioning :

  • The 2-trifluoromethylphenyl group in the target compound may introduce steric hindrance compared to 3-CF3 analogs (e.g., CAS 296273-77-3 ), affecting solubility and target affinity.
  • Methoxy groups at the 3-position (target compound) vs. 5-position (e.g., ) influence electronic effects: 3-MeO enhances electron donation to the imidazole ring, while 5-MeO in benzimidazoles may disrupt aromatic conjugation.

Thioether vs. Ether Linkages: Thioacetamide bridges (target compound, CAS 296273-77-3 ) offer greater metabolic stability compared to oxygen-based linkages, as seen in phenoxymethyl-triazole derivatives .

Pharmacological and Physicochemical Properties

Table 2: Property Comparison
Property Target Compound CAS 296273-77-3 W1 9f
LogP (estimated) ~3.5 (high lipophilicity) ~3.2 ~2.8 (due to nitro groups) ~2.5
Solubility Low (trifluoromethyl group) Moderate Very low (nitro groups) Moderate (polar triazole)
Bioactivity Hypothesized enzyme inhibition Antimicrobial (benzimidazole) Anticancer (IC50 ~10 µM) Not reported
Key Findings:
  • The trifluoromethyl group enhances metabolic stability and membrane permeability but reduces aqueous solubility .
  • Nitro groups in W1 contribute to cytotoxicity but increase molecular weight and reduce bioavailability.
  • Triazole-thiazole hybrids (e.g., 9f ) exhibit balanced solubility due to polar heterocycles, though their larger size may limit diffusion across biological barriers.

Biological Activity

The compound 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. It features a complex structure comprising an imidazole ring, a thioether linkage, and an acetamide moiety, with the presence of methoxyphenyl and trifluoromethyl groups enhancing its pharmacological profile. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C22H19N3O2SC_{22}H_{19}N_3O_2S, and it has a molecular weight of 389.47 g/mol. The structure includes several functional groups that contribute to its biological activity:

  • Imidazole Ring : Known for its role in various biological processes.
  • Thioether Linkage : May enhance interaction with biological targets.
  • Acetamide Moiety : Often associated with pharmacological properties.

Synthesis

The synthesis of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions, including:

  • Formation of the Imidazole Ring : Condensation reactions involving appropriate precursors.
  • Thioether Formation : Reaction between imidazole derivatives and thiols.
  • Acetamide Functionalization : Introduction of the acetamide group through acylation reactions.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives with imidazole rings have shown potential in inhibiting proliferation in various cancer cell lines.

CompoundCell LineIC50 (µM)Activity
2gMDA-MB-23116.38 ± 0.98Antiproliferative
1bA4318Antitumor activity

The mechanism of action may involve apoptosis induction through disruption of mitochondrial membrane potential and modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

Research has demonstrated that similar compounds possess antimicrobial properties against a range of pathogens. The compound's thioether linkage is hypothesized to enhance its interaction with microbial targets.

PathogenMIC (µg/mL)Activity
Staphylococcus aureus4Antibacterial
Candida albicans64Antifungal

These findings suggest that the compound may be effective against both bacterial and fungal infections, potentially serving as a lead for developing new antimicrobial agents .

The biological activity of 2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Modulation : It might interact with specific receptors, altering cellular signaling pathways.
  • DNA Interaction : Similar compounds have been shown to bind DNA, leading to cytotoxic effects in cancer cells.

Case Studies

Several case studies have explored the biological activity of related compounds within the same structural family:

  • A study on imidazole derivatives highlighted their effectiveness against resistant strains of bacteria and their ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Another investigation focused on thiazole-bearing molecules demonstrated significant antiproliferative effects against various cancer cell lines, suggesting a broader applicability for compounds featuring similar structural motifs .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueDiagnostic PeaksReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, imidazole-H), δ 7.82 (d, J = 8.4 Hz, 2H, CF₃-Ph), δ 3.89 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 168.5 (C=O), 144.2 (imidazole-C2), 121.8 (q, J = 270 Hz, CF₃)

Q. Table 2. Comparative COX Inhibition Profiles

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)Reference
Target Compound12.4 ± 1.20.58 ± 0.0521.4
Celecoxib15.0 ± 1.80.04 ± 0.01375.0

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